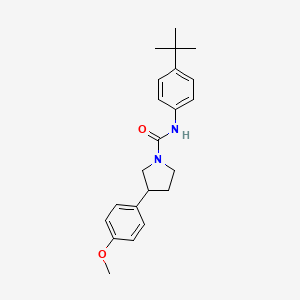

N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

CAS No.: 1211241-43-8

Cat. No.: VC4378337

Molecular Formula: C22H28N2O2

Molecular Weight: 352.478

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211241-43-8 |

|---|---|

| Molecular Formula | C22H28N2O2 |

| Molecular Weight | 352.478 |

| IUPAC Name | N-(4-tert-butylphenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide |

| Standard InChI | InChI=1S/C22H28N2O2/c1-22(2,3)18-7-9-19(10-8-18)23-21(25)24-14-13-17(15-24)16-5-11-20(26-4)12-6-16/h5-12,17H,13-15H2,1-4H3,(H,23,25) |

| Standard InChI Key | SLGKACMLSKQDTL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyrrolidine carboxamide class, characterized by a five-membered pyrrolidine ring substituted at the 1- and 3-positions. Key structural elements include:

-

1-Carboxamide group: Linked to a 4-tert-butylphenyl moiety, enhancing metabolic stability and blood-brain barrier permeability .

-

3-Aryl substitution: A 4-methoxyphenyl group at the 3-position modulates electronic properties and receptor binding affinity .

-

Stereochemistry: The pyrrolidine ring’s stereochemistry (trans-configuration) influences selectivity for NPFF1 over NPFF2 receptors, as observed in analogs .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H28N2O2 | |

| Molecular Weight | 364.48 g/mol | |

| logP (Predicted) | 4.2 | |

| Solubility | Low aqueous solubility |

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Pyrrolidine Core Formation: Cyclization of γ-amino ketones or via Pd-catalyzed carboamination reactions .

-

Carboxamide Installation: Reacting pyrrolidine intermediates with 4-tert-butylphenyl isocyanate under anhydrous conditions .

-

Methoxyphenyl Substitution: Introduced via Suzuki-Miyaura coupling or Michael addition .

Table 2: Representative Synthetic Yields

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pyrrolidine cyclization | 68–80 | Pd(OAc)2, BINAP, 100°C | |

| Carboxamide formation | 72–85 | DCM, Et3N, 0°C to RT |

Structure-Activity Relationships (SAR)

-

N-Substituents: The tert-butyl group enhances NPFF1 antagonism (Ke = 0.72 µM vs. 3.09 µM for NPFF2) .

-

3-Position Modifications: Methoxy groups improve metabolic stability compared to methylthio analogs .

-

Chain Length: Linear alkyl chains at the carboxamide (e.g., n-pentyl) maximize NPFF1 selectivity .

Pharmacological Profile

Neuropeptide FF Receptor Antagonism

In calcium mobilization assays, the compound demonstrated:

-

NPFF1 Antagonism: Ke = 0.72 µM, reversing fentanyl-induced hyperalgesia in rodent models .

-

NPFF2 Selectivity: 4.3-fold lower potency (Ke = 3.09 µM), indicating subtype specificity .

Dual μ-Opioid Receptor Affinity

Molecular docking studies suggest interactions with MOR’s extracellular loop 2 (Ki ≈ 60–100 nM) . In vivo, it attenuated formalin-induced pain without inducing hyperthermia or tolerance .

Table 3: In Vitro Activity Data

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 7.18 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH3), 3.55–3.40 (m, 4H, pyrrolidine-H), 1.47 (s, 9H, tert-butyl) .

Crystallography

X-ray analysis of analogs reveals a puckered pyrrolidine ring with dihedral angles of 112° between substituents, stabilizing receptor-bound conformations .

Applications and Future Directions

Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume